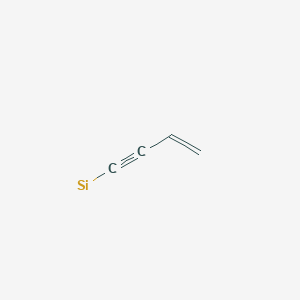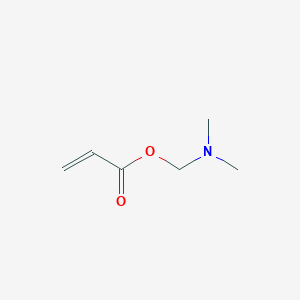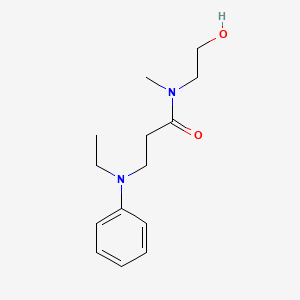
N~3~-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl group, a hydroxyethyl group, a methyl group, and a phenyl group attached to the beta-alaninamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide typically involves the reaction of beta-alanine with appropriate reagents to introduce the ethyl, hydroxyethyl, methyl, and phenyl groups. The reaction conditions may vary depending on the specific synthetic route chosen. Common methods include:
Alkylation Reactions: Using alkyl halides to introduce the ethyl and methyl groups.
Hydroxyethylation: Introducing the hydroxyethyl group through reactions with ethylene oxide or similar reagents.
Amination: Using aniline or substituted anilines to introduce the phenyl group.
Industrial Production Methods
Industrial production of N3-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N~3~-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Electrophiles such as halogens (Cl~2~, Br2) or nitro groups (NO~2~) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl~3~).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N~3~-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N3-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Cellular Uptake: Affecting cellular processes through uptake and metabolism.
類似化合物との比較
Similar Compounds
N-Ethyl-N-methyl-beta-alaninamide: Lacks the hydroxyethyl and phenyl groups.
N-(2-Hydroxyethyl)-N-methyl-beta-alaninamide: Lacks the ethyl and phenyl groups.
N-Phenyl-beta-alaninamide: Lacks the ethyl, hydroxyethyl, and methyl groups.
Uniqueness
N~3~-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility, while the phenyl group contributes to its aromatic character and potential interactions with biological targets.
特性
CAS番号 |
60810-04-0 |
|---|---|
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC名 |
3-(N-ethylanilino)-N-(2-hydroxyethyl)-N-methylpropanamide |
InChI |
InChI=1S/C14H22N2O2/c1-3-16(13-7-5-4-6-8-13)10-9-14(18)15(2)11-12-17/h4-8,17H,3,9-12H2,1-2H3 |
InChIキー |
XKZSVXYXQJGMJY-UHFFFAOYSA-N |
正規SMILES |
CCN(CCC(=O)N(C)CCO)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)
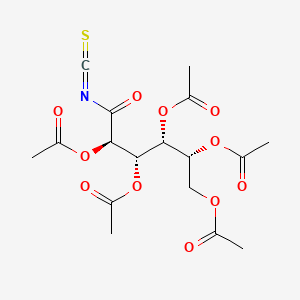
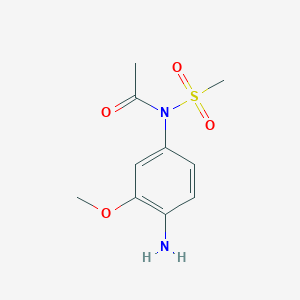
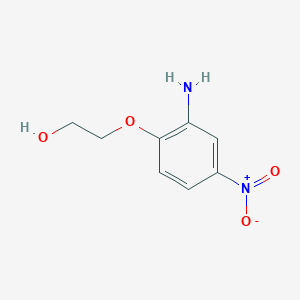


![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)

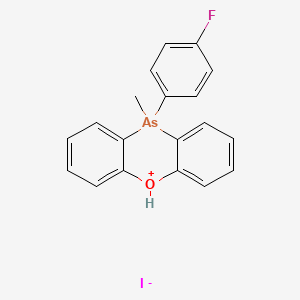
![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)

